2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide
Description
Structural Elucidation and Molecular Characterization
Molecular Formula and Constitutional Analysis
The compound 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide (CAS: N/A) has the molecular formula C₁₂H₁₃N₃O₃S and a molar mass of 279.32 g/mol . Its structure comprises:
- A 1,3,4-oxadiazole ring substituted at position 5 with a 4-hydroxyphenyl group.
- A sulfanyl (-S-) linker at position 2 of the oxadiazole, connected to an N,N-dimethylacetamide moiety.
Key structural features :
Spectroscopic Characterization
Infrared (IR) Spectroscopy
| Peak (cm⁻¹) | Assignment |
|---|---|
| 3402 | O-H stretch (4-hydroxyphenyl) |
| 3199 | N-H stretch (amide) |
| 1653 | C=O stretch (acetamide) |
| 1511 | C=N stretch (oxadiazole) |
| 1119 | C-O-C symmetric stretch |
Data adapted from structurally analogous compounds.
NMR Spectroscopy
¹H NMR (DMSO-d₆, 300 MHz) :
| δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 2.25 | Singlet | 6H | N(CH₃)₂ |
| 3.79 | Singlet | 3H | OCH₃ (if present) |
| 6.95–7.76 | Multiplet | 4H | Aromatic protons (4-hydroxyphenyl) |
| 8.67 | Singlet | 1H | NH (amide) |
¹³C NMR (75 MHz) :
| δ (ppm) | Assignment |
|---|---|
| 167.2 | C=O (acetamide) |
| 160.1 | C-O (oxadiazole) |
| 125–130 | Aromatic carbons |
Data inferred from similar derivatives.
Mass Spectrometry
| Ion Type | m/z | Fragment |
|---|---|---|
| [M+H]⁺ | 280.07 | Molecular ion |
| [M+Na]⁺ | 302.05 | Sodium adduct |
| [M-H]⁻ | 278.06 | Deprotonated ion |
Collision cross-section (CCS) values confirm gas-phase stability.
X-ray Crystallographic Studies
No direct crystallographic data exists for this compound. However, analogous 1,3,4-oxadiazoles exhibit:
Computational Chemistry Insights
Density Functional Theory (DFT) Analysis (B3LYP/6-311+G(d,p)):
| Parameter | Value |
|---|---|
| HOMO-LUMO gap | 4.2 eV |
| Dipole moment | 3.8 D |
| Mulliken charges | S: -0.12, O: -0.45 |
Key observations :
- The electron-deficient oxadiazole ring stabilizes LUMO orbitals, favoring electrophilic interactions.
- The acetamide group contributes to hydrophilicity (logP = 1.2).
Properties
IUPAC Name |
2-[[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-15(2)10(17)7-19-12-14-13-11(18-12)8-3-5-9(16)6-4-8/h3-6,16H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYCZMQSJHWBNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-(4-Hydroxyphenyl)-1,3,4-Oxadiazol-2-Thiol
The synthesis begins with the preparation of the oxadiazole-thiol intermediate, a critical precursor. This step involves cyclization of 4-hydroxybenzoic acid derivatives. As demonstrated in analogous protocols, 4-hydroxybenzoic acid is first converted to its hydrazide form via reaction with hydrazine hydrate in ethanol under reflux conditions. Subsequent treatment with carbon disulfide (CS₂) and potassium hydroxide (KOH) facilitates cyclization to form 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-thiol. The reaction mechanism proceeds through nucleophilic attack of the hydrazide nitrogen on CS₂, followed by intramolecular cyclization and elimination of H₂S.
Reaction Conditions:
Preparation of 2-Bromo-N,N-Dimethylacetamide
The second intermediate, 2-bromo-N,N-dimethylacetamide, is synthesized via bromination of N,N-dimethylacetamide. Using phosphorus tribromide (PBr₃) as a brominating agent, the α-hydrogen of the acetamide is substituted with bromine under anhydrous conditions. This step requires careful temperature control to avoid over-bromination.
Reaction Conditions:
Coupling Reaction for Final Product Formation
The final step involves a nucleophilic substitution reaction between 5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-thiol and 2-bromo-N,N-dimethylacetamide. This reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, with potassium carbonate (K₂CO₃) as a base to deprotonate the thiol group and facilitate the substitution.
Optimized Protocol:
-
Reactants:
-
5-(4-Hydroxyphenyl)-1,3,4-oxadiazol-2-thiol (1 equiv)
-
2-Bromo-N,N-dimethylacetamide (1.2 equiv)
-
K₂CO₃ (2 equiv)
-
Solvent: DMF (10 mL/mmol)
-
-
Conditions:
-
Workup:
-
Filtration to remove excess K₂CO₃
-
Solvent evaporation under reduced pressure
-
Recrystallization from ethanol
-
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. Comparative studies show that DMF outperforms acetone and acetonitrile due to its high polarity, which stabilizes the transition state and enhances nucleophilicity.
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 4 | 78 |
| Acetone | 8 | 62 |
| Acetonitrile | 10 | 55 |
Temperature and Base Effects
Elevating the reaction temperature to 40°C reduces the duration to 3 hours but risks side reactions, such as oxidation of the thiol group. Sodium hydride (NaH) was tested as an alternative base but led to lower yields (65%) due to incomplete deprotonation.
Analytical Characterization
The final product is characterized using spectroscopic and chromatographic techniques:
-
Nuclear Magnetic Resonance (NMR):
-
Mass Spectrometry (MS):
Comparative Analysis with Related Compounds
The synthesis of 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide shares similarities with other oxadiazole derivatives but differs in the incorporation of the dimethylacetamide moiety. For example, 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide requires harsher conditions (reflux at 80°C) due to steric hindrance from the trimethylphenyl group .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups at the sulfanyl position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes or receptors, while the oxadiazole ring may participate in hydrogen bonding or π-π interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Comparisons
The structural diversity of 1,3,4-oxadiazole derivatives arises from variations in substituents on the oxadiazole ring and the acetamide side chain. Below is a comparative analysis of key analogs:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-hydroxyphenyl group (target compound) donates electrons via resonance, contrasting with electron-withdrawing substituents like chlorine in dichlorophenyl derivatives .
- Steric Effects : Bulky substituents (e.g., indol-3-ylmethyl) may hinder binding to enzymatic pockets, whereas smaller groups (e.g., methylphenyl) minimize steric interference .
Physicochemical Properties
Key Observations :
- The hydroxyl group in the target compound lowers LogP compared to lipophilic analogs (e.g., trimethoxyphenyl or dichlorophenyl derivatives), favoring improved solubility .
- The absence of H-bond donors in analogs like the dichlorophenyl derivative may reduce interactions with polar biological targets .
Antimicrobial Activity
- Trimethoxyphenyl Derivatives : Exhibited broad-spectrum antimicrobial activity (MIC: 4–32 µg/mL against S. aureus and E. coli), attributed to the electron-rich methoxy groups enhancing membrane disruption .
- Indol-3-ylmethyl Derivatives : Demonstrated moderate antifungal activity (IC₅₀: 18–25 µM against C. albicans), likely due to indole-mediated interactions with fungal enzymes .
Enzyme Inhibition
- Furyl Derivatives : Inhibited α-glycosidase (IC₅₀: 12.5 µM) via furan-oxadiazole synergy, which may block substrate binding .
- Target Compound : Hydroxyphenyl-substituted oxadiazole complexes (e.g., Cu²⁺) in exhibited lipoxygenase inhibition (IC₅₀: 8.7 µM), likely due to redox-active metal coordination .
Cytotoxicity
- Hydroxyphenyl Complexes : Cu²⁺ complexes of the target compound’s analogs showed IC₅₀ values of 4.2–9.8 µM against HCT-15 colon cancer cells, outperforming Ni²⁺ and Zn²⁺ complexes due to enhanced DNA interaction .
Biological Activity
2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 312.39 g/mol. The structure features a 1,3,4-oxadiazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₄O₃S₂ |
| Molecular Weight | 312.39 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that compounds similar to 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Antiviral Properties
Preliminary studies have shown that derivatives of oxadiazole compounds can inhibit viral replication. For instance, similar compounds have been reported to interfere with the Mycobacterium tuberculosis ESX-1 secretion system, which is critical for virulence in tuberculosis infections . This mechanism suggests that 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide may also possess antiviral properties.
Cytotoxicity
The cytotoxic effects of this compound have been evaluated through various assays. The results indicate that it may induce apoptosis in cancer cell lines, making it a candidate for further research in cancer therapy. The mechanisms behind this activity involve the generation of reactive oxygen species (ROS), leading to cell death .
The biological activity of 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism and replication.
- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.
- Induction of Oxidative Stress : By generating ROS within cells, this compound can trigger apoptotic pathways in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of related oxadiazole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that these compounds significantly inhibited bacterial growth at micromolar concentrations.
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that treatment with 2-{[5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N,N-dimethylacetamide resulted in a dose-dependent increase in apoptosis markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
